dimethyl 1H-pyrazole-4,5-dicarboxylate
Description
Dimethyl 1H-pyrazole-4,5-dicarboxylate is a chemical compound that has been extensively studied for its unique chemical structure and properties. It has been involved in various chemical reactions and analyses, contributing to the field of organic chemistry and materials science.
Synthesis Analysis
The synthesis of dimethyl 1H-pyrazole-4,5-dicarboxylate and its derivatives has been explored through various chemical reactions. For example, stereoselective ring opening of related compounds with hydrazine hydrate has been reported to yield significant products with high yields, highlighting the chemical versatility and reactivity of this compound class (Turk et al., 2002).
Molecular Structure Analysis
Studies on the molecular conformation and hydrogen bonding of dimethyl 1H-pyrazole-4,5-dicarboxylate derivatives have provided insights into their complex hydrogen-bonded framework structures. These analyses contribute to understanding the molecular basis of their chemical reactivity and properties (Asma et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of dimethyl 1H-pyrazole-4,5-dicarboxylate includes its involvement in cycloaddition reactions, ring-opening reactions, and its utility in synthesizing novel compounds with potential applications in various fields, indicating its significant role in organic synthesis (Kolla et al., 2021).
Physical Properties Analysis
The physical properties, including the crystal structure of dimethyl 1H-pyrazole-4,5-dicarboxylate and its derivatives, have been extensively studied. These studies reveal the intricate details of their molecular geometry, contributing to a deeper understanding of their structural characteristics and how these relate to their physical and chemical behavior (Jie Xiao & Hong Zhao, 2009).
Scientific Research Applications
Synthesis and Molecular Structure
- Dimethyl 1H-pyrazole-4,5-dicarboxylate derivatives are used in synthesizing various compounds. For example, the stereoselective ring opening of dimethyl 1H-pyrazole derivatives leads to the production of propanohydrazides with high yields. The X-ray structure of such compounds has been determined, showing their potential in structural analysis and synthesis (Turk et al., 2002).
Molecular Conformation and Hydrogen Bonding
- Studies on dimethyl 1H-pyrazole derivatives have shown that they can form complex hydrogen-bonded framework structures. Such studies provide insights into their molecular conformation and the types of hydrogen bonds they can form, which is critical in understanding their chemical behavior and potential applications (Asma et al., 2018).
Spectral and Theoretical Investigations
- Dimethyl 1H-pyrazole derivatives are subjects of combined experimental and theoretical studies. They are characterized using various spectroscopic methods like NMR, FT-IR, and X-ray diffraction. These studies are crucial in understanding the molecular structure and electronic transitions within these compounds (Viveka et al., 2016).
Corrosion Inhibition
- Certain dimethyl 1H-pyrazole derivatives have been investigated as corrosion inhibitors for materials like mild steel. Their adsorption properties and inhibition efficiency are studied using various electrochemical techniques, providing insights into their potential industrial applications (El Arrouji et al., 2020).
Drug Candidates and Biological Studies
- Dimethyl 1H-pyrazole compounds have been used in drug research. For instance, modeling molecular interactions of dimethyl 1H-pyrazole-based drug candidates against bacterial DNA has been conducted. These studies highlight the biological significance and potential pharmacological applications of these compounds (Shubhangi et al., 2019).
properties
IUPAC Name |
dimethyl 1H-pyrazole-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-12-6(10)4-3-8-9-5(4)7(11)13-2/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPCNHQXWVYNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296268 | |
Record name | dimethyl 1H-pyrazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl 1H-pyrazole-4,5-dicarboxylate | |
CAS RN |
33090-46-9 | |
Record name | 33090-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl 1H-pyrazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40296268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethyl 1H-pyrazole-3,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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